molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No. B098163
CAS RN: 18068-06-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanol is a compound that has been studied in various contexts due to its relevance in organic synthesis and potential applications in pharmaceuticals. It is a derivative of cyclohexanol with a methoxy group at the 4-position, which can influence its physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of compounds related to 4-methoxycyclohexanol has been explored in several studies. For instance, a practical enzymatic synthesis of a doubly chiral compound, closely related to 4-methoxycyclohexanol, has been achieved using a two-step enzymatic asymmetric reduction system, which produced the compound with high enantiomeric excess . Another study achieved a highly stereoselective and practical total synthesis of a tricyclic β-lactam antibiotic, which involved a key step that circumvented the use of enantiomerically pure (S)-2-methoxycyclohexanone . Additionally, the synthesis of 4-silacyclohexanones, which are related to 4-methoxycyclohexanol, has been reported, providing versatile building blocks for further synthesis .

Molecular Structure Analysis

The molecular structure of 4-methoxycyclohexanol and its derivatives has been a subject of interest. For example, the predominance of the axial conformation of 4-methoxycyclohexanone, a closely related ketone, has been demonstrated through NMR studies . The crystal structure of a derivative, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, revealed that the cyclohexane ring adopts a chair conformation .

Chemical Reactions Analysis

The reactivity of 4-methoxycyclohexanol derivatives has been explored in various chemical reactions. The mechanism of methanol loss from the (M – H)− ions of cis- and trans-4-methoxycyclohexanol was studied, providing insights into the fragmentation patterns observed in mass spectrometry . Another study synthesized a tetrabromo derivative of a methoxycyclohexanone, which could be useful for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxycyclohexanol and its derivatives are influenced by their molecular structure. The conformational analysis of 2-methoxycyclohexanone, a compound similar to 4-methoxycyclohexanol, was performed using infrared spectroscopy and theoretical calculations, revealing the presence of multiple conformers . The crystal structure of related compounds often shows intermolecular hydrogen bonding, which can affect their physical properties and reactivity .

Scientific Research Applications

Analytical Profiling and Biological Matrix Analysis

  • Analytical Profiling : 4-Methoxycyclohexanol is characterized using advanced techniques such as gas chromatography, nuclear magnetic resonance, and diode array detection. This profiling is crucial for understanding the chemical's properties and potential applications in various fields (De Paoli et al., 2013).
  • Biological Matrix Analysis : Methods for analyzing 4-Methoxycyclohexanol in biological matrices like blood and urine have been developed. Such analyses are essential for research in toxicology and pharmacokinetics (De Paoli et al., 2013).

Synthesis and Thermodynamic Properties

  • Synthesis Methods : Research has been conducted on the synthesis of 4-Methoxycyclohexanol, providing insights into efficient and scalable production methods. Understanding these methods is critical for industrial and pharmaceutical applications (Feng et al., 2018).
  • Thermodynamic Properties : Studies on the specific heat capacity and the standard enthalpy of formation of 4-Methoxycyclohexanol offer vital data for its use in chemical processes and product development (Feng et al., 2018).

Biochemical and Pharmacological Properties

  • Neurochemical Profile : 4-Methoxycyclohexanol exhibits a neurochemical profile indicative of antidepressant activity, making it a potential candidate for drug development in mental health therapeutics (Muth et al., 1986).
  • Pharmacological Applications : Its unique pharmacological properties, distinct from traditional tricyclic antidepressants, highlight its potential for developing new classes of antidepressants with fewer side effects (Muth et al., 1986).

Chemical and Structural Analysis

  • Structural Analysis : Studies on the conformational properties of 4-Methoxycyclohexanol, such as axial and equatorial population ratios, are essential for understanding its chemical behavior and potential applications in synthesis and material science (Stolow & Giants, 1971).
  • Chemical Behavior : Investigations into the chemical reactions and transformations of 4-Methoxycyclohexanol provide insights into its reactivity and potential uses in organic synthesis (Dua et al., 1996).

Environmental and Industrial Applications

  • Pollutant Extraction : Research on using 4-Methoxycyclohexanol for extracting pollutants like dyes from water showcases its potential in environmental applications and wastewater treatment (Schramm et al., 1988).
  • Material Science : Studies on the conversion of lignin-derived compounds to 4-Methoxycyclohexanol-based polymers demonstrate its role in developing sustainable materials and biorefineries (Schutyser et al., 2015).

properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycyclohexanol

CAS RN

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
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Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

Following the procedure of J. Org. Chem., 28 1923 (1963), 13.35 g of AlCl3 and 125 ml of ether were stirred under N2. 25 ml of 1M LiAlH4 in ether were added by syringe to the solution. Next, 13 g of 4-methoxycyclohexanol in 50 ml of ether were added to the stirred mixture over a 30 minute period. The mixture was then allowed to settle. The supernate was removed. The solid remaining was washed three times with 25, 50 and 50 ml portions of ether. The solid precipitate was filtered and the filter cake thoroughly washed with ether. (The filtrate, and washings contained trans-4-methoxycyclohexanol). The dried precipitate (19.17 g) was slurried in 100 ml of ether. 100 ml of 10% sulfuric acid were slowly added thereto (30 minutes). The cis isomer obtained from the decompositions of the AlCl2 complex was in the ether layer which was separated. The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine. The ethereal solution was dried and the ether evaporated to yield 1.7 g of cis-4-methoxycyclohexanol. An additional 4 g were obtained from the water layer.
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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13 g
Type
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Reaction Step Three
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Quantity
50 mL
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Methoxyphenol (100 g) in ethanol (759 ml) was hydrogenated under 50 psi hydrogen using Nishimura catalyst (10.0 g) at rt for 4.5 h. The catalyst was filtered off; the solvent was removed in vacuo to yield the desired product as 95% pure yellowish liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
759 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Nishimura catalyst
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyphenol (0.10 g, 0.806 mmol) in acetic acid (10 mL) was added to platinum oxide (0.020 g, 0.088 mmol) in a 50 mL pressure bottle and heated at 50° C. under hydrogen at 30 psi for 1 hour. The solid was removed by filtration, and the filtrate was concentrated to provide the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To mono-potassium salt of 1,4-cyclohexanediol which had been prepared from 17.5 g of 1,4-cyclohexanediol and 9.3 g of potassium hydroxide, 32 g of methyl iodide was added, and the resultant mixture was heated under reflux for 5 hours. After the reaction was completed, water was added and then the mixture was extracted with chloroform. The extract was subjected to distillation under reduced pressure to obtain 10.34 g of 4-methoxycyclohexanol. b15 : 100°-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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17.5 g
Type
reactant
Reaction Step One
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9.3 g
Type
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32 g
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resultant mixture
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycyclohexanol
Reactant of Route 2
4-Methoxycyclohexanol
Reactant of Route 3
Reactant of Route 3
4-Methoxycyclohexanol
Reactant of Route 4
Reactant of Route 4
4-Methoxycyclohexanol
Reactant of Route 5
4-Methoxycyclohexanol
Reactant of Route 6
4-Methoxycyclohexanol

Citations

For This Compound
112
Citations
D Noyce, G Woo, B Thomas - The Journal of Organic Chemistry, 1960 - ACS Publications
… Separation of isomers of 4-methoxycyclohexanol. 4-Methoxycyclohexyl hydrogen phthalate was fractionally crystallized from benzene. Threecrystallizations afforded thetrans4-…
Number of citations: 12 pubs.acs.org
F Alshehri, C Feral, K Kirkwood, SD Jackson - … Kinetics, Mechanisms and …, 2019 - Springer
… As when 4-methoxyphenol was hydrogenated in the absence of anisole, no 4-methoxycyclohexanol was produced, while cyclohexanol was only produced after anisole had been …
Number of citations: 13 link.springer.com
CH Peter - Journal of the Chemical Society, Perkin Transactions 2, 1996 - pubs.rsc.org
Deprotonation of cis- and trans-4-methoxycyclohexanol by HO– in the ion source of a mass spectrometer yields the (M – H)– alkoxide ions exclusively. Both of these ions, on collisional …
Number of citations: 3 pubs.rsc.org
DS Noyce, BN Bastian - Journal of the American Chemical …, 1960 - ACS Publications
… Results With these considerations in mind, we examined the preparation of 4-methoxycyclohexanol… The mixture was diluted with a large amount of inactive trans-4methoxycyclohexanol. …
Number of citations: 30 pubs.acs.org
DS Noyce, BR Thomas - Journal of the American Chemical …, 1957 - ACS Publications
… ¿ra«5-4-methoxycyclohexanol (I), acid phthalate, mp 184.6-149.0(caled, for CisHigCV. C, … cri-4-Methoxycyclohexanol (II), acid phthalate, mp 61-65 (Found: C, 64.66; H, 6.45); ^-toluene…
Number of citations: 12 pubs.acs.org
UJ Lewis, EH Thiele - Journal of the American Chemical Society, 1957 - ACS Publications
… ¿ra«5-4-methoxycyclohexanol (I), acid phthalate, mp 184.6-149.0(caled, for CisHigCV. C, … cri-4-Methoxycyclohexanol (II), acid phthalate, mp 61-65 (Found: C, 64.66; H, 6.45); ^-toluene…
Number of citations: 31 pubs.acs.org
J Bowie, S Dua, M Raftery, M Buntine, P Eichinger - 1996 - digital.library.adelaide.edu.au
Deprotonation of cis- and trans-4-methoxycyclohexanol by HO– in the ion source of a mass spectrometer yields the (M – H)– alkoxide ions exclusively. Both of these ions, on collisional …
Number of citations: 0 digital.library.adelaide.edu.au
GE McCasland, JRG Bryce - Journal of the American Chemical …, 1952 - ACS Publications
… Hydrogenation6 of commercial 4-methoxyphenol gave a cis-trans diastereomeric mixture of 4-methoxycyclohexanol, bp 98107 (15 mm.), in 89% yield. The product was oxidized …
Number of citations: 7 pubs.acs.org
EL Eliel, TJ Brett - The Journal of Organic Chemistry, 1963 - ACS Publications
… acid led to ¿rans-4-methoxycyclohexanol, identified by its crystallinehydrogen phthalate,7 … from very transrich mixtures of 4-methoxycyclohexanol. The previous observations may be …
Number of citations: 16 pubs.acs.org
DS Matteson, JD Liedtke - The Journal of Organic Chemistry, 1963 - ACS Publications
… 4-Methoxycyclohexanol.—ds-Rich material was … 51.1% of total cis isomer) of ci's-4-methoxycyclohexanol of over … alcohol was identical with one of pure «s-4-methoxycyclohexanol kindly …
Number of citations: 32 pubs.acs.org

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